2-Methylfluoranthene

Vue d'ensemble

Description

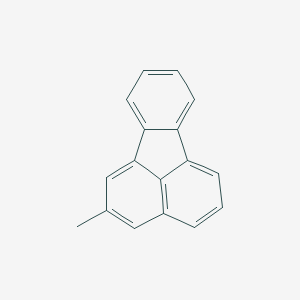

2-Methylfluoranthene is a polycyclic aromatic hydrocarbon with the molecular formula C₁₇H₁₂. It is a derivative of fluoranthene, characterized by the presence of a methyl group at the second position of the fluoranthene structure. This compound is known for its unique chemical properties and is of significant interest in various fields of scientific research .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 2-Methylfluoranthene typically involves the alkylation of fluoranthene. One common method is the Friedel-Crafts alkylation, where fluoranthene reacts with methyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the catalyst .

Industrial Production Methods: Industrial production of this compound may involve similar alkylation processes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques such as distillation and recrystallization are common in industrial settings .

Analyse Des Réactions Chimiques

Types of Reactions: 2-Methylfluoranthene undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form fluoranthene-2-carboxylic acid using oxidizing agents like potassium permanganate.

Reduction: Reduction reactions can convert it into more saturated hydrocarbons.

Substitution: Electrophilic substitution reactions, such as nitration and sulfonation, can introduce nitro or sulfonic acid groups into the molecule.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Hydrogen gas in the presence of a palladium catalyst.

Substitution: Nitric acid for nitration and sulfuric acid for sulfonation.

Major Products:

Oxidation: Fluoranthene-2-carboxylic acid.

Reduction: Saturated hydrocarbons.

Substitution: Nitro-2-methylfluoranthene and sulfonic acid derivatives.

Applications De Recherche Scientifique

2-Methylfluoranthene has a wide range of applications in scientific research:

Chemistry: It is used as a model compound to study the behavior of polycyclic aromatic hydrocarbons in various chemical reactions.

Biology: Research on its biological effects helps in understanding the impact of polycyclic aromatic hydrocarbons on living organisms.

Medicine: Studies on its potential mutagenic and carcinogenic properties contribute to the field of toxicology.

Mécanisme D'action

The mechanism of action of 2-Methylfluoranthene involves its interaction with cellular components. It can intercalate into DNA, causing mutations and potentially leading to carcinogenesis. The compound is metabolized by cytochrome P450 enzymes, leading to the formation of reactive intermediates that can bind to DNA and proteins, disrupting their normal function .

Comparaison Avec Des Composés Similaires

Fluoranthene: The parent compound without the methyl group.

1-Methylfluoranthene: A positional isomer with the methyl group at the first position.

3-Methylfluoranthene: Another positional isomer with the methyl group at the third position.

Comparison: 2-Methylfluoranthene is unique due to the specific position of the methyl group, which influences its chemical reactivity and biological activity. Compared to fluoranthene, it has different physical properties such as melting point and solubility. The positional isomers (1-Methylfluoranthene and 3-Methylfluoranthene) also exhibit distinct reactivity patterns and biological effects .

Activité Biologique

2-Methylfluoranthene (2-MeFA) is a polycyclic aromatic hydrocarbon (PAH) that has garnered attention due to its biological activity, particularly its potential mutagenic and carcinogenic properties. This article provides a comprehensive overview of the biological activity of 2-MeFA, focusing on its mutagenicity, tumorigenicity, and metabolic pathways.

Chemical Structure and Properties

This compound is an isomer of fluoranthene, characterized by the addition of a methyl group at the second position of the fluoranthene structure. This modification can influence its biological activity and interaction with biological systems.

Mutagenicity Studies

Mutagenicity refers to the ability of a compound to induce mutations in DNA. Studies have shown that 2-MeFA exhibits mutagenic properties:

- Metabolic Activation : Research indicates that 2-MeFA undergoes metabolic activation in liver homogenates from Aroclor-pretreated rats, leading to the formation of mutagenic metabolites such as 4,5-dihydro-4,5-dihydroxy-2-methylfluoranthene. These metabolites have been tested for mutagenicity using the Salmonella typhimurium TA100 strain, revealing significant mutagenic potential compared to other PAHs like fluoranthene and 3-methylfluoranthene .

Tumorigenicity in Animal Models

The tumorigenic potential of 2-MeFA has been evaluated in various animal studies:

- Bioassays : In a comparative bioassay involving newborn CD-1 mice, 2-MeFA was found to induce a significant incidence of liver tumors. At a dose of 17.3 µmol, both fluoranthene and 2-MeFA resulted in similar incidences of lung tumors (65-96%). However, tumor multiplicity was notably higher in mice treated with 2-MeFA (3.04 to 3.94 tumors per mouse) compared to fluoranthene (1.12 to 2.45 tumors per mouse) .

- Carcinogenicity Testing : In one study where 2-MeFA was administered intraperitoneally to newborn mice, positive results for carcinogenicity were observed, indicating its potential as a tumor initiator .

Comparative Carcinogenicity

The relative carcinogenic potency among various methylated fluoranthenes has been established:

| Compound | Tumor Incidence (%) | Average Tumors per Mouse |

|---|---|---|

| Fluoranthene | 65-96 | 1.12 - 2.45 |

| This compound | 65-96 | 3.04 - 3.94 |

| 3-Methylfluoranthene | Not significant | N/A |

This table highlights that while all three compounds exhibit tumorigenic properties, 2-MeFA is notably more potent than its counterparts in inducing tumor multiplicity.

Metabolic Pathways

The metabolic activation pathways for PAHs are crucial in understanding their biological effects:

- Activation Pathways : The metabolic conversion of PAHs like 2-MeFA involves enzymatic reactions that lead to the formation of reactive intermediates capable of binding to DNA and inducing mutations. The specific pathways for 2-MeFA include hydroxylation and subsequent formation of dihydrodiols, which are implicated in its mutagenic activity .

Propriétés

IUPAC Name |

2-methylfluoranthene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H12/c1-11-9-12-5-4-8-15-13-6-2-3-7-14(13)16(10-11)17(12)15/h2-10H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VVRCMNWZFPMXQZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C3C(=CC=C2)C4=CC=CC=C4C3=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H12 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2074823 | |

| Record name | Fluoranthene, 2-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2074823 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

216.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

33543-31-6, 30997-39-8 | |

| Record name | 2-Methylfluoranthene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=33543-31-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Fluoranthene, methyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0030997398 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Methylfluoranthene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033543316 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Fluoranthene, 2-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2074823 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-METHYLFLUORANTHENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QRQ8EG0B0K | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What makes 2-Methylfluoranthene of particular interest in environmental toxicology?

A: this compound is a polycyclic aromatic hydrocarbon (PAH) frequently found in complex environmental mixtures. While less abundant than its parent compound, fluoranthene, its presence raises concerns due to its potential toxicity and carcinogenicity. [, ]

Q2: How does the tumorigenic activity of this compound compare to fluoranthene and 3-Methylfluoranthene?

A: Studies in newborn CD-1 mice reveal that both this compound and fluoranthene exhibit significant tumorigenic activity, inducing lung and liver tumors. Interestingly, this compound, at a dose of 17.3 µmol, caused a higher multiplicity of lung tumors compared to fluoranthene. In contrast, 3-Methylfluoranthene showed minimal tumorigenic activity in the same study. These findings suggest a structure-dependent variation in tumorigenic potency among these compounds. []

Q3: How is this compound metabolized in vivo, and what are the implications for its mutagenicity?

A: Research indicates that this compound is metabolized in the liver, forming 4,5-dihydro-4,5-dihydroxy-2-methylfluoranthene as a significant metabolite. This dihydrodiol metabolite exhibits potent mutagenic activity when tested in Salmonella typhimurium TA100. This suggests that the metabolic activation of this compound into dihydrodiols plays a crucial role in its mutagenic potential. []

Q4: Does the position of the methyl group on the fluoranthene ring system influence its mutagenic activation pathway?

A: Interestingly, the position of the methyl group on the fluoranthene ring seems to impact the metabolic activation pathway. While this compound's primary mutagenic metabolite is a dihydrodiol, 3-Methylfluoranthene's main proximate mutagen is 3-hydroxymethylfluoranthene. This difference highlights the importance of structural features in dictating the metabolic fate and ultimately the mutagenic potential of methylated fluoranthenes. []

Q5: What analytical methods are employed to detect and quantify this compound in environmental samples?

A: The analysis of sediment samples from Guimaras, Philippines, after an oil spill revealed a high concentration of various PAHs, including this compound. This suggests the importance of continuous monitoring for such compounds in environmental matrices. While the specific analytical techniques were not detailed in the provided abstract, gas chromatography coupled with mass spectrometry (GC-MS) is a commonly used technique for identifying and quantifying PAHs in environmental samples. []

Q6: What are the potential implications of the observed differences in metabolic activation between this compound and 3-Methylfluoranthene?

A: The distinct metabolic activation pathways for this compound and 3-Methylfluoranthene underscore the complexity of assessing the risk posed by environmental PAH mixtures. Understanding these differences is crucial for developing accurate toxicological profiles and implementing effective risk management strategies for specific PAHs like this compound. [, ]

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.